- The triflic acid-catalyzed deacylation and decarboxylation of polymethylbenzenecarbonyl derivatives under mild conditionsBulletin of the Chemical Society of Japan, 1989, 62(2), 599-601,
Cas no 95-93-2 (1,2,4,5-Tetramethylbenzene)
1,2,4,5-Tetramethylbenzene structure
1,2,4,5-Tetramethylbenzene
1,2,4,5-Tetramethylbenzene Properties
Names and Identifiers
-
- 1,2,4,5-Tetramethylbenzene
- DURENE
- DUROL
- sym-Tetramethylbenzene
- 1,2,4,5-tetramethyl-benzen
- 2,5-dimethyl-p-xylen
- benzene,1,2,4,5-tetramethyl-
- I,i,4,5-Tetramcthylben~oiaG
- Durol[R]
- durene,1,2,4,5-tetramethylbenzene,durol
- 1,2,4,5-TERAMETHYLBENZENE
- 1,2,4,5-Tetramethylbenzol
- 1,2,4,5-TETRAMETHYLBENZENE (DURENE)
- 1,2,4,5-Tetramethylbenzene Zone Refined (number of passes:23)
- 1,2,4,5-Tetramethylbenzoate
- 2,5-Dimethyl-p-xylene
- 1,2,4,5-tetramethyl-benzene
- 1,2,4,5-Tetramethylbenzene1000µg
- Benzene, 1,2,4,5-tetramethyl
- Durene Zone Refined (number of passes:23)
- 1,2,4,5-Tetramethylbenzene (ACI)
- p-Xylene, 2,5-dimethyl- (7CI)
- NSC 6770
- S 150
- SJB
- Xinhe S 150
- InChI=1/C10H14/c1-7-5-9(3)10(4)6-8(7)2/h5-6H,1-4H
- 1,2,4,5-TETRAMETHLYBENZENE
- DB-038211
- NCGC00249135-01
- G77316
- STL268879
- EINECS 202-465-7
- NS00078869
- AI3-25182
- BIDD:ER0685
- T0714
- 1,2,4,5-Tetramethylbenzene 10 microg/mL in Cyclohexane
- 15220-27-6
- NCIMech_000514
- 1,2,4,5-Tetramethylbenzene, 98%
- AKOS000119934
- T0140
- (2,4,5-trimethylphenyl)methyl
- F0001-2285
- 181426CFYB
- 1,2,4,5-TETRAMETHYLBENZENE
- Tox21_201920
- DTXSID1029124
- NSC6770
- Benzene, 1,2,4,5-tetramethyl-
- NSC-6770
- MFCD00008528
- LS-13806
- Q907919
- Tox21_303511
- EN300-19396
- WLN: 1R B1 D1 E1
- DURENE [MI]
- 1,2,4,5-tetramethyl benzene
- 95-93-2
- 1,2,4,5-Tetramethylbenzene, Standard for quantitative NMR, TraceCERT(R)
- CHEBI:38978
- 1,2,4,5-Tetramethylbenzene; p-Xylene, 2,5-dimethyl- (7CI); 1,2,4,5-Tetramethylbenzene; Durene; Durol; NSC 6770
- CCRIS 8660
- Duren
- CHEMBL1797134
- NCGC00257264-01
- NCGC00259469-01
- Z104473710
- DTXCID309124
- CAS-95-93-2
- p-Xylene, 2,5-dimethyl-
- UNII-181426CFYB
- DTXSID901307890
- W-100151
- 2,5-dimethyl-p-xylene
- +Expand
-
- MFCD00008528
- SQNZJJAZBFDUTD-UHFFFAOYSA-N
- 1S/C10H14/c1-7-5-9(3)10(4)6-8(7)2/h5-6H,1-4H3
- C1C(C)=C(C)C=C(C)C=1C
- 1903393
Computed Properties
- 134.11000
- 0
- 0
- 0
- 134.11
- 10
- 80.6
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- nothing
- 0
- 0A^2
Experimental Properties
- 2.92020
- 0.00000
- 3468
- 1.5093
- Insoluble
- 197°C(lit.)
- 76-80 °C (lit.)
- 160 mmHg ( 140 °C)
- Fahrenheit: 165.2 ° f
Celsius: 74 ° c - 0.00348g/l
- White or colorless crystal with camphor like odor
- Insoluble in water, soluble in ethanol \ ether \ benzene \ acetone
- Sensitive to humidity
- 0.838 g/mL at 25 °C(lit.)
1,2,4,5-Tetramethylbenzene Security Information
1,2,4,5-Tetramethylbenzene Customs Data
- 29029080
-
China Customs Code:
2902909090Overview:
2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%
Declaration elements:
Product Name, component content
Summary:
2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%
1,2,4,5-Tetramethylbenzene Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Water Catalysts: Trifluoromethanesulfonic acid Solvents: 1,2-Dichloroethane
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Catalysts: Palladium Solvents: Ethylene glycol ; 4 h, reflux
Reference
- The use of Hagemann's esters to prepare highly functionalized phenols and benzenesARKIVOC (Gainesville, 2010, (4), 104-124,
Synthetic Circuit 3
Reaction Conditions
1.1 Catalysts: Palladium
Reference
- Cyclic dienes. XIII. Substituted 1,2-dimethylene-4-cyclohexenesJournal of the American Chemical Society, 1955, 77, 1163-6,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Triethylsilane , Aluminum chloride Solvents: Dichloromethane
Reference
- Ionic and organometallic-catalyzed organosilane reductionsOrganic Reactions (Hoboken, 2008, 71, 1-737,
Synthetic Circuit 5
Reaction Conditions
1.1 Catalysts: Silica Solvents: Toluene ; 12 h, 350 °C
Reference
- Method for preparing benzene ring-containing compounds from pinacol, China, , ,
Synthetic Circuit 6
Synthetic Circuit 7
Synthetic Circuit 8
Synthetic Circuit 9
Synthetic Circuit 10
Synthetic Circuit 11
Synthetic Circuit 12
Synthetic Circuit 13
Reaction Conditions
1.1 Catalysts: Trifluoromethanesulfonic acid Solvents: 1-Ethyl-3-methylimidazolium tetrafluoroborate ; 0 °C; 4 h, 70 °C
Reference
- Triflic acid-promoted transacylation and deacylation reactions in ionic liquid solventsGreen Chemistry, 2004, 6(5), 245-248,
Synthetic Circuit 14
Synthetic Circuit 15
Synthetic Circuit 16
Synthetic Circuit 17
Synthetic Circuit 18
Synthetic Circuit 19
Synthetic Circuit 20
Synthetic Circuit 21
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium , Chromium chloride (CrCl3) Solvents: Methanol ; 4 h, 2 MPa, 280 °C
Reference
- Insight into the solvent, temperature and time effects on the hydrogenolysis of hydrolyzed ligninBioresource Technology, 2016, 221, 568-575,
Synthetic Circuit 22
Reaction Conditions
1.1 Catalysts: Davicat SiAl 3113 Solvents: Water ; 36 bar, 300 °C
Reference
- Processes for conversion of biologically derived mevalonic acid, United States, , ,
Synthetic Circuit 23
Reaction Conditions
1.1 15 min, 550 °C
Reference
- An improved catalytic pyrolysis concept for renewable aromatics from biomass involving a recycling strategy for co-produced polycyclic aromatic hydrocarbonsGreen Chemistry, 2019, 21(14), 3802-3806,
1,2,4,5-Tetramethylbenzene Raw materials
- Anisole
- 1-(chloromethyl)-2,4,5-trimethylbenzene
- Undecane
- Dodecane
- 1,2,3,4-Tetrahydronaphthalene
- 2,3,5,6-Tetramethyl-1,3-cyclohexadiene
- Cyclohexene, 1,2-dimethyl-4,5-bis(methylene)-
- 3,4,6-Trimethyl-3-cyclohexenylcarbaldehyd
- 1H-Indene,2,3-dihydro-1,6-dimethyl-
- 1H-Indene, octahydro-5-methyl-
- 2,5-Dimethylstyrene (stabilized with 4-tert-butylcatechol)
- 1-(2,3,5,6-Tetramethylphenyl)ethanone
- 1,2,4-Trimethylcyclohexane
- Naphthalene,6-ethyl-1,2,3,4-tetrahydro-
- 1H-Indene,2,3-dihydromethyl-
- 1H-Indene, octahydro-, trans-
- 1,2,4,5-Tetramethyl-1,3-cyclohexadiene
- 1H-Indene,2,3-dihydro-1,3-dimethyl-
- Naphthalene,1,2,3,4-tetrahydro-1,4-dimethyl-
- 1H-Indene, octahydro-,(3aR,7aS)-rel-
- 1,2,3,4-Tetramethylbenzene
- trans-Decahydronaphthalene
- 1,2,3,5-Tetramethylbenzene
- 1,2,3,4,5,6,7,8-Octahydrophenanthrene (>85%)
- Glycerol
- Tridecane
- n-Tetradecane
- n-Pentadecane
- 1H-Indene,2,3-dihydro-4,7-dimethyl-
- D,L-Mevalonic Acid Lactone
- 1,2,3,4,5-pentamethylbenzene
- Lignin
- 4-Ethyl-1,2-dimethylbenzene
1,2,4,5-Tetramethylbenzene Preparation Products
- 1-(4-methoxyphenyl)ethan-1-one (100-06-1)
- 1,1-Dimethyl-2-propen-1-ol (115-18-4)
- Phenol,2-(1,1-dimethylethyl)-3-methyl- (13037-79-1)
- diethylcyclohexane (1331-43-7)
- Benzene,1,4-diethyl-2-methyl- (13632-94-5)
- Benzene,1-ethyl-3,5-bis(1-methylethyl)- (15181-13-2)
- 2-Ethyl-5-methylphenol (1687-61-2)
- 2-Ethyl-6-methylphenol (1687-64-5)
- 2-Ethyl-1,4-dimethylbenzene (1758-88-9)
- 1,3,5-Trimethylcyclohexane (1839-63-0)
- 6-tert-Butyl-2,4-xylenol (1879-09-0)
- Cyclohexane,1-ethyl-3-methyl-, (1R,3S)-rel- (19489-10-2)
- 2,3-Dihydro-2,3,4,5-tetramethyl-1H-inden-1-one (2102473-49-2)
- Phenol,2-ethyl-4,5-dimethyl- (2219-78-5)
- 4-methyl-5,6-dihydro-2H-pyran-2-one (2381-87-5)
- 2,3,6-Trimethylphenol (2416-94-6)
- Azulene (275-51-4)
- Naphthalene,decahydro-2-methyl- (2958-76-1)
- Phenol,2,3,4,6-tetramethyl- (3238-38-8)
- Me ester-(E)-5-Hydroxy-3-methyl-2-pentenoic acid (35066-36-5)
- 2,5-Diisopropylphenol (35946-91-9)
- 2,3-Dihydro-2,2,4,6-tetramethylbenzofuran (3698-49-5)
- Cyclohexane,1-ethyl-2-methyl- (3728-54-9)
- 1-Ethyl-4-methylcyclohexane (3728-56-1)
- 2-Propanol,1-(1-methylethoxy)- (3944-36-3)
- Cyclohexane,1-methyl-2-propyl- (4291-79-6)
- 5-Isopropyl-m-xylene (~85%) (4706-90-5)
- 1,2,3,4-Tetramethylbenzene (488-23-3)
- Benzene, 1-methoxy-4-(1-methylpropyl)- (4917-90-2)
- Phenol,2,3,5,6-tetramethyl- (527-35-5)
- 2,4,6-Trimethylphenol (527-60-6)
- o-Cymene (527-84-4)
- Benzene,(2-methyl-1-buten-1-yl)- (56253-64-6)
- 3-Methyl-2-butanone (563-80-4)
- (±)-1,2-Propanediol (57-55-6)
- cis-2-Butene (590-18-1)
- Butanoic acid,2-hydroxy- (600-15-7)
- Benzene, 1-(1,1-dimethylethyl)-2-methoxy-3-methyl- (60772-80-7)
- 3-Ethyltoluene (620-14-4)
- 4-Ethyltoluene (622-96-8)
- Trimethylacetaldehyde (630-19-3)
- 1,2,3,4,5-pentamethylbenzene (700-12-9)
- 3-Methyl-3-buten-1-ol (763-32-6)
- 2,4,6-Trimethylstyrene (769-25-5)
- NSC245044 (769-57-3)
- 2-Phenylethyl-1,1,2,2-d4-amine (876-20-0)
- Hexamethylbenzene (87-85-4)
- 2-tert-butyl-5-methylphenol (88-60-8)
- Thymol (89-83-8)
- Phenol, 2-(1,1-dimethyl-2-propen-1-yl)-3,6-dimethyl- (92617-73-7)
- 1-Ethyl-2,3-dimethylbenzene (933-98-2)
- 1-Ethyl-3,5-dimethylbenzene (934-74-7)
- 4-Ethyl-1,2-dimethylbenzene (934-80-5)
- Indene (95-13-6)
- 2-Methylbutyraldehyde (96-17-3)
1,2,4,5-Tetramethylbenzene Related Literature
-
Yang Zheng,Yucheng Huang,Zaid M. Abbas,Brian C. Benicewicz Polym. Chem., 2016,7, 5347-5350
-
Zilu Chen,Helmut W. Schmalle,Thomas Fox,Heinz Berke Dalton Trans., 2005, 580-587
-
Feng Hu,Taijie Chen,Jianwei Yan,Ming Cheng,Liping Huang,Youhong Hu RSC Adv., 2012,2, 11238-11241
-
Luca Rigamonti,Francesco Reginato,Erika Ferrari,Laura Pigani,Lara Gigli,Nicola Demitri,Pavel Kopel,Barbora Tesarova Dalton Trans., 2020,49, 14626-14639
-
Juxiang Yang,Daodao Hu,Wei Li,Yuan Jia,Pengna Li RSC Adv., 2021,11, 37904-37916
-
Bojana Damnjanović,Tina Kamčeva,Biljana Petrović,Živadin D. Bugarčić,Marijana Petković Anal. Methods, 2011,3, 400-407
-
Juliana Maria Lima,Plínio Salmazo Vieira,Arthur Henrique Cavalcante de Oliveira,Carmen Lúcia Cardoso Analyst, 2016,141, 4733-4741
-
10. Metals